molecular formula C15H11N3 B11877688 3-((2-Pyridylmethylene)amino)quinoline CAS No. 16722-41-1

3-((2-Pyridylmethylene)amino)quinoline

Cat. No.: B11877688
CAS No.: 16722-41-1
M. Wt: 233.27 g/mol
InChI Key: VSXVCNZQHCSOQQ-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethylene)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

16722-41-1

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1-pyridin-2-yl-N-quinolin-3-ylmethanimine

InChI

InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H

InChI Key

VSXVCNZQHCSOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with quinoline-3-carbaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or toluene, and the use of a catalyst like p-toluenesulfonic acid can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-(Pyridin-2-ylmethylene)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethylene)quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of N-(pyridin-2-ylmethyl)quinolin-3-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: N-(Pyridin-2-ylmethyl)quinolin-3-amine.

    Substitution: Alkylated or acylated derivatives of N-(Pyridin-2-ylmethylene)quinolin-3-amine.

Scientific Research Applications

Anticancer Properties
3-((2-Pyridylmethylene)amino)quinoline has shown promising results against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : Demonstrates significant inhibition of cell proliferation.
  • Lung Cancer (NCI-H460) : Effective in reducing cell viability.
  • Central Nervous System Cancers (SF-268) : Exhibits potential as an anticancer agent.

Studies indicate that the compound may inhibit cancer cell growth through mechanisms such as enzyme inhibition or receptor modulation .

Antimicrobial Activity
Research has also highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity, particularly against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial enzyme systems or cellular processes.

Case Studies

  • Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 and HCT-116 cell lines, revealing IC50_{50} values in the low micromolar range, indicating strong antiproliferative activity .
  • Molecular Docking Studies : In silico studies have shown that this compound has a strong affinity for specific biological targets, suggesting its potential as a lead compound for drug development against various cancers .
  • Antimicrobial Investigations : The compound was evaluated for antibacterial activity against multiple strains, demonstrating moderate efficacy and highlighting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethylene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)quinolin-3-amine: Lacks the methylene bridge, resulting in different reactivity and biological activity.

    N-(Pyridin-2-ylmethyl)quinolin-3-amine: Contains a methylene bridge but differs in the position of the pyridine ring attachment.

    N-(Quinolin-2-ylmethylene)pyridin-3-amine: The positions of the pyridine and quinoline rings are reversed, leading to distinct chemical properties.

Biological Activity

3-((2-Pyridylmethylene)amino)quinoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core fused with a pyridine moiety linked through a methylene bridge. Its molecular formula is C13_{13}H10_{10}N2_{2}, with a molecular weight of approximately 233.27 g/mol. The synthesis typically involves the condensation reaction between quinolin-3-amine and pyridine-2-carbaldehyde, often conducted in ethanol with acetic acid as a catalyst under reflux conditions. This method has been shown to yield high purity and efficiency in producing the compound.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines, including:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (NCI-H460)
  • Central Nervous System Cancers (SF-268)

The mechanisms of action appear to involve enzyme inhibition and receptor modulation, leading to reduced cell proliferation.

Antimicrobial Properties

The compound has shown notable activity against various microbial strains. Its structure allows it to interact with biological targets effectively, which may contribute to its antimicrobial efficacy. In particular, it has demonstrated activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Anticancer Activity

A study evaluating the anticancer potential of this compound revealed that it inhibits cell growth through apoptosis induction and disruption of tumor vasculature in xenograft models. The compound was found to significantly reduce tumor size in treated subjects compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that modifications at specific positions on the quinoline or pyridine rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline with 2-pyridine linkAnticancer, antimicrobial
N-(Pyridin-4-ylmethylene)quinolin-3-amineQuinoline with 4-pyridine linkAnticancer potential
Quinolin-3-carboxylic acid derivativesCarboxylic acid functionalizationAntibacterial
Pyrido[3,2-g]quinoline derivativesAdditional fused ringsVarious anticancer activities

This table highlights the unique position of this compound within a broader class of biologically active heterocycles, emphasizing its potential applications in medicinal chemistry.

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